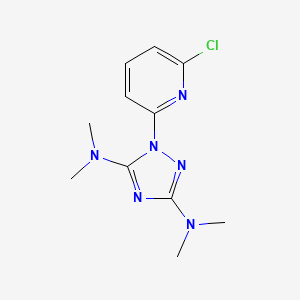

1-(6-chloro-2-pyridinyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Descripción

This compound is a 1,2,4-triazole derivative substituted at the 1-position with a 6-chloro-2-pyridinyl group and at the 3,5-positions with tetramethylamine groups. The pyridinyl moiety introduces aromatic π-system interactions, while the tetramethylamine substituents enhance steric bulk and lipophilicity. Such structural features are critical in modulating biological activity, solubility, and stability.

Propiedades

IUPAC Name |

1-(6-chloropyridin-2-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN6/c1-16(2)10-14-11(17(3)4)18(15-10)9-7-5-6-8(12)13-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSCOUJBSVUGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. The chloro group on the pyridine ring is introduced through halogenation reactions, while the triazole ring is formed via cyclization reactions involving hydrazine derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chloro group on the pyridine ring can be oxidized to form a corresponding hydroxyl group.

Reduction: The amine groups can be reduced to form secondary or tertiary amines.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions often require nucleophiles such as alkyl halides or amines, and may be facilitated by catalysts like palladium or nickel.

Major Products Formed:

Oxidation can yield hydroxylated pyridine derivatives.

Reduction can produce secondary or tertiary amine derivatives.

Substitution can result in various functionalized pyridine and triazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, certain synthesized derivatives of this compound have been tested against multiple pathogens and exhibited varying degrees of antimicrobial activity .

Antioxidant Properties

The antioxidant potential of triazole-based compounds has been explored extensively. Compounds similar to 1-(6-chloro-2-pyridinyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine have shown promising results in scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .

Agricultural Applications

In agriculture, triazole derivatives are often used as fungicides due to their ability to inhibit fungal growth. The specific structure of this compound may enhance its effectiveness against plant pathogens, making it a candidate for further exploration in crop protection strategies .

Synthesis and Modification

The synthesis of this compound involves multiple steps including the formation of the triazole ring and subsequent chlorination reactions. Modifications to its chemical structure can lead to enhanced biological activity or selectivity towards specific targets. Researchers continue to explore various synthetic pathways to optimize its efficacy and reduce potential side effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized triazole derivatives showed that certain modifications led to increased activity against Klebsiella pneumoniae. The introduction of specific functional groups was found to enhance binding affinity to bacterial targets .

Case Study 2: Antioxidant Screening

In another study focused on the antioxidant properties of triazole compounds, derivatives similar to this compound were tested for their ability to reduce lipid peroxidation in vitro. Results indicated a significant reduction in malondialdehyde levels compared to controls .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,2,4-triazole-3,5-diamine derivatives:

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 6-chloro-2-pyridinyl group may enhance π-π stacking in enzyme binding pockets compared to simpler aryl groups (e.g., 4-chlorophenyl in ). However, its tetramethylamine substituents likely reduce hydrogen-bonding capacity relative to methoxybenzyl or aminophenyl analogs . Bemcentinib’s bulky bicyclic substituents enable selective kinase inhibition, a feature absent in smaller derivatives .

Physicochemical Properties :

- Tetramethylation increases lipophilicity (logP ~2.5 estimated) compared to polar nitro derivatives (logP <0) or hydrophilic N-doped carbon precursors .

- Melting points for triazole-diamines vary widely: nitro derivatives decompose explosively, while aryl-substituted analogs (e.g., ) exhibit mp >150°C.

Synthetic Accessibility :

- The target compound likely requires multi-step synthesis, including pyridinyl group introduction via nucleophilic substitution or coupling reactions, as seen in analogous triazole derivatives .

Actividad Biológica

1-(6-Chloro-2-pyridinyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound that has garnered attention for its biological activities. This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse pharmacological effects, including antimicrobial, antifungal, and anticancer properties. The aim of this article is to synthesize available research findings on the biological activity of this specific triazole compound.

The molecular formula of the compound is C11H15ClN6 with a molecular weight of 266.73 g/mol. It has a melting point range of 59.00°C - 61.00°C . The presence of the chloro and pyridinyl groups contributes to its biological activity by potentially enhancing interactions with biological targets.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Triazole compounds have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain triazole derivatives can inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties : Compounds containing triazole rings have been evaluated for their ability to inhibit tumor growth. Inhibitory effects on enzymes like thymidine phosphorylase (TP), which is implicated in tumor angiogenesis, have been noted .

- Antitubercular Activity : Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis, indicating potential as anti-tuberculosis agents .

Antimicrobial Studies

A study involving the synthesis and evaluation of various triazole derivatives reported that compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, showing effective inhibition at low concentrations .

Anticancer Activity

Research focusing on the inhibition of thymidine phosphorylase revealed that certain triazoles could significantly reduce enzyme activity, which is crucial in cancer cell proliferation. Molecular docking studies indicated favorable interactions between these compounds and the enzyme's active site .

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the anticancer potential of triazole derivatives.

- Method : In vitro assays were conducted on cancer cell lines.

- Results : Compounds demonstrated dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 50 µM.

- Case Study on Antimicrobial Efficacy :

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets. These studies typically reveal binding affinities and interaction modes with enzymes such as thymidine phosphorylase and cytochrome P450 enzymes associated with drug metabolism and mycobacterial activity .

Q & A

Q. What are the common synthetic routes for 1-(6-chloro-2-pyridinyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, triazole-thiol intermediates (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) can react with alkyl halides (e.g., RCH2Cl) in the presence of a base like K2CO3 in DMF at room temperature . Another route involves coupling chlorinated pyridinyl precursors with tetramethyl-substituted triazole amines under reflux conditions. Key reagents include dimethylformamide (DMF) as a solvent, potassium carbonate for deprotonation, and chlorinated intermediates for introducing substituents .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1629 cm⁻¹ for triazole rings, C-Cl vibrations at ~787 cm⁻¹) .

- NMR spectroscopy : ¹H NMR (e.g., aromatic protons at δ 7.69–8.40 ppm, NH signals at δ 13.39 ppm) and ¹³C NMR to resolve substitution patterns .

- Mass spectrometry (MS) : Determines molecular weight (e.g., m/z 443 [M⁺] for related triazole-pyrimidine derivatives) .

- X-ray crystallography : Resolves 3D geometry using programs like ORTEP-III for crystallographic refinement .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer : Optimization involves systematic variation of:

- Base selection : Substituting K2CO3 with stronger bases (e.g., NaH) may enhance reactivity in deprotonation steps .

- Temperature control : Elevated temperatures (e.g., 60–80°C) can accelerate sluggish reactions but require monitoring for side products .

- Solvent polarity : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while THF may reduce byproduct formation .

- Stoichiometry : Adjusting molar ratios (e.g., 1.1:1 excess of alkyl halide to thiol) ensures complete conversion .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or dynamic processes. To address this:

- Variable-temperature NMR : Identifies conformational changes by observing signal splitting at low temperatures .

- 2D NMR techniques : COSY and HSQC correlate proton and carbon signals to resolve overlapping peaks .

- Complementary methods : Elemental analysis (e.g., %C, %H, %N) validates molecular composition, while X-ray crystallography provides unambiguous structural proof .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for specific biological targets?

- Methodological Answer : SAR studies focus on modifying substituents to enhance activity:

- Halogenation : Introducing chloro or iodo groups (e.g., at the pyridinyl ring) improves lipophilicity and target binding .

- Methyl substitution : Tetramethyl groups on the triazole ring enhance metabolic stability by reducing oxidative degradation .

- Heterocyclic fusion : Incorporating pyrrole or thiadiazole moieties (e.g., triazolo[3,4-b]thiadiazoles) can modulate kinase inhibition or antimicrobial activity .

Biological assays (e.g., enzyme inhibition, cytotoxicity) are essential for validating SAR hypotheses .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : Crystallization challenges include low solubility and polymorphism. Strategies include:

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization .

- Seeding : Introduce pre-formed crystals to guide lattice formation.

- Temperature gradients : Gradual cooling from saturated solutions promotes single-crystal growth .

ORTEP-III software aids in refining crystallographic data and resolving disorder in heavy-atom substituents (e.g., Cl, CH3 groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.